

1-(4-Fluoro-3-methoxyphenyl)ethanone

molecular weight and formula

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Compound of Interest

Compound Name: 1-(4-Fluoro-3-methoxyphenyl)ethanone

Cat. No.: B1304783

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In-Depth Technical Guide: 1-(4-Fluoro-3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-(4-Fluoro-3-methoxyphenyl)ethanone**, including its molecular weight and formula. It also outlines a general experimental approach for its synthesis and analysis, crucial for its application in research and development.

Core Compound Data

The fundamental properties of **1-(4-Fluoro-3-methoxyphenyl)ethanone** are summarized below, providing a foundational dataset for laboratory and developmental work.

Property	Value	Source
Molecular Formula	C ₉ H ₉ FO ₂	[1][2][3][4]
Molecular Weight	168.17 g/mol	[1][2][3]
CAS Number	64287-19-0	[1]
Appearance	Light yellow to green-yellow solid	[1]
Melting Point	51°C to 53°C	[3]
Purity (Typical)	≥98.0%	[1][3]

Experimental Protocols

While a specific, detailed synthesis protocol for **1-(4-Fluoro-3-methoxyphenyl)ethanone** is not readily available in the searched literature, a general synthetic approach can be inferred from procedures for analogous compounds. A common method for the preparation of substituted acetophenones involves the Friedel-Crafts acylation of a corresponding substituted benzene derivative.

A plausible synthetic route could involve the acylation of 1-fluoro-2-methoxybenzene. The following is a generalized protocol that would require optimization for this specific substrate.

General Synthesis Protocol: Friedel-Crafts Acylation

- **Reaction Setup:** A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet for inert atmosphere maintenance (e.g., nitrogen or argon).
- **Reagent Charging:** The flask is charged with a Lewis acid catalyst (e.g., aluminum chloride) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
- **Substrate Addition:** 1-Fluoro-2-methoxybenzene is dissolved in the same anhydrous solvent and added to the dropping funnel.

- **Acylating Agent:** Acetyl chloride or acetic anhydride is added to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.
- **Reaction Progression:** The solution of 1-fluoro-2-methoxybenzene is added dropwise to the stirred reaction mixture. After the addition is complete, the reaction is allowed to warm to room temperature and may be heated to reflux to ensure completion.
- **Work-up:** The reaction is quenched by carefully pouring it over crushed ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are washed with a sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate).
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel or by recrystallization, to yield the final product.

Analytical Characterization

The identity and purity of the synthesized **1-(4-Fluoro-3-methoxyphenyl)ethanone** would be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are essential for structural elucidation. While specific spectral data for this compound was not found, analysis of related structures can provide expected chemical shift ranges.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique is used to determine the purity of the compound and confirm its molecular weight. A typical GC-MS analysis would involve dissolving the sample in a volatile organic solvent and injecting it into the GC, which separates the components before they are detected and identified by the mass spectrometer.

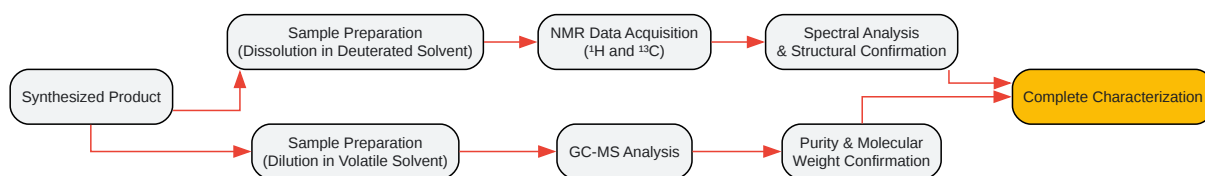
Conceptual Diagrams

The following diagrams illustrate the conceptual workflows for the synthesis and analysis of **1-(4-Fluoro-3-methoxyphenyl)ethanone**.



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Caption: Conceptual workflow for the synthesis of **1-(4-Fluoro-3-methoxyphenyl)ethanone**.



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Caption: General workflow for the analytical characterization of the final product.

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